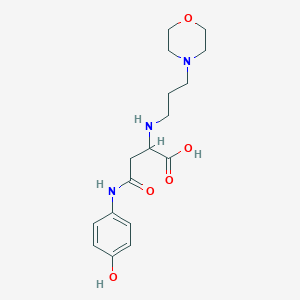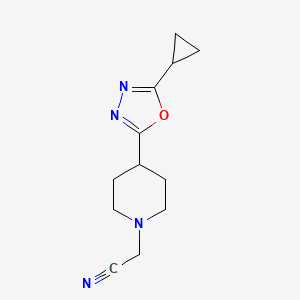
4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C17H25N3O5 and its molecular weight is 351.403. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Metabolic Pathways and Biochemical Implications
Research has elucidated the metabolic pathways and biochemical roles of compounds structurally related to 4-((4-Hydroxyphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid. For instance, studies on urinary D-4-hydroxyphenyllactate and D-phenyllactate have highlighted the bacterial origin of these metabolites, suggesting a complex interaction between host metabolism and microbial activity in the gut (Spaapen et al., 1987). Similarly, the formation of ethanolamine phospholipid adducts with hydroxy-alkenals in human tissues indicates a mechanism for cell damage and repair in response to oxidative stress, providing insights into the cellular responses to lipid peroxidation (Bacot et al., 2007).
Diagnostic Biomarkers and Disease Mechanisms
Research into the excretion patterns of specific metabolites, such as cis- and trans-4-hydroxycyclohexylacetic acid, has shed light on the potential diagnostic value of these compounds in identifying enzymatic deficiencies and metabolic disorders (Niederwieser et al., 1978). This area of study extends to the investigation of carcinogen-activating enzymes and their association with urothelial cancer, suggesting a role for metabolic profiling in cancer risk assessment (Ozawa et al., 2002).
Nutritional Biochemistry and Health Implications
The study of dietary components, such as linoleic acid and its metabolites, and their impact on human health is another area of research relevance. Investigations into the reduction of bioactive oxidized linoleic acid metabolites through dietary modifications highlight the potential for nutritional interventions in managing conditions associated with oxidative stress and inflammation (Ramsden et al., 2012).
Neurochemistry and Psychiatric Disorders
The exploration of amino acid concentrations in cerebrospinal fluid has provided valuable insights into the neurochemical imbalances associated with psychiatric disorders, such as schizophrenia. The identification of altered levels of specific neurotransmitters and their metabolites in patient samples offers a window into the underlying pathophysiology of these conditions and potential therapeutic targets (Do et al., 1995).
Propriétés
IUPAC Name |
4-(4-hydroxyanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c21-14-4-2-13(3-5-14)19-16(22)12-15(17(23)24)18-6-1-7-20-8-10-25-11-9-20/h2-5,15,18,21H,1,6-12H2,(H,19,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHXYUDYDHKJMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC=C(C=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6-Chloro-N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]pyridine-2-carboxamide](/img/structure/B2598984.png)
![N-[(2-Thiomorpholin-4-ylpyridin-4-yl)methyl]prop-2-enamide](/img/structure/B2598985.png)
![N-(naphtho[2,1-d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2598988.png)
![2-allyl-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2598990.png)



![N-(4-ethoxyphenyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2598997.png)
![(6aS)-2,4-dimethyl-6a,7,8,9-tetrahydro-6H-pyrido[3',2':4,5]thieno[3,2-e]pyrrolo[1,2-a][1,4]diazepine-6,11(5H)-dione](/img/structure/B2598998.png)

![N-[2-(2-methoxyphenoxy)ethyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2599004.png)

![1-butyl-4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2599006.png)

